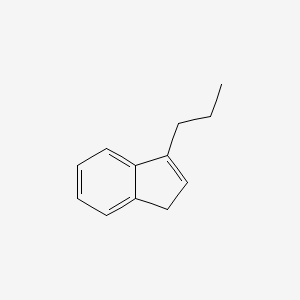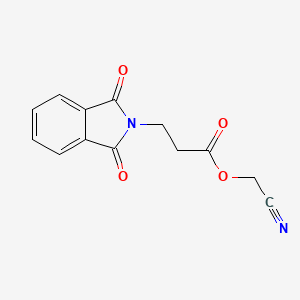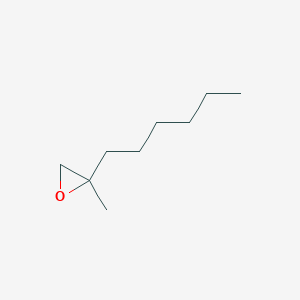
2-Hexyl-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-2-methyloxirane is an organic compound with the molecular formula C9H18O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is also known by other names such as 2-hexyl-2-methyl-oxirane and 2-hexyl-2-methyloxiran . Oxiranes are characterized by their strained ring structure, which makes them highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hexyl-2-methyloxirane can be synthesized through several methods. One common method involves the epoxidation of alkenes. For instance, the reaction of 2-hexyl-2-methyl-1-alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), can yield this compound . The reaction typically occurs under mild conditions and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The epoxidation reaction is carried out in the presence of a catalyst, such as titanium silicalite-1 (TS-1), to enhance the reaction rate and selectivity . The product is then purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-2-methyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used to open the oxirane ring.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted compounds depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Hexyl-2-methyloxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-hexyl-2-methyloxirane involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through various pathways, including nucleophilic attack or acid-catalyzed reactions . The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
Comparación Con Compuestos Similares
2-Hexyl-2-methyloxirane can be compared with other oxiranes such as:
2-Ethyl-2-methyloxirane: Similar in structure but with a shorter alkyl chain.
2-Propyl-2-methyloxirane: Another similar compound with a different alkyl group.
2-Butyl-2-methyloxirane: Differing by the length of the alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Número CAS |
6924-86-3 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2-hexyl-2-methyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-4-5-6-7-9(2)8-10-9/h3-8H2,1-2H3 |
Clave InChI |
WCFNPAFDSAVSOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


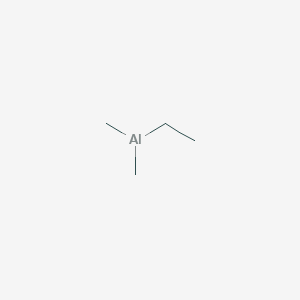

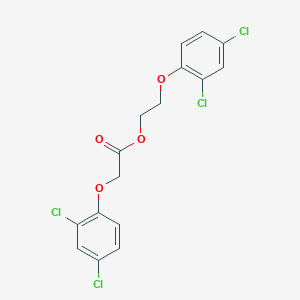
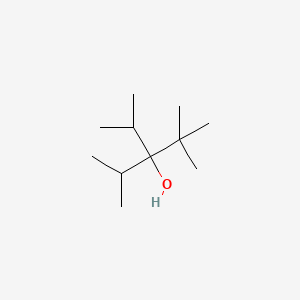
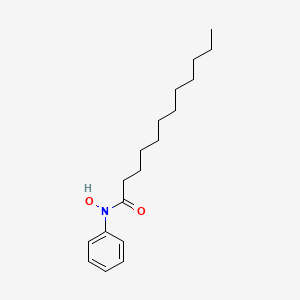
![1,1'-(Disulfanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14722255.png)


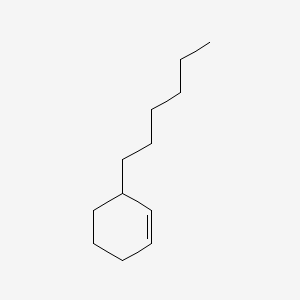
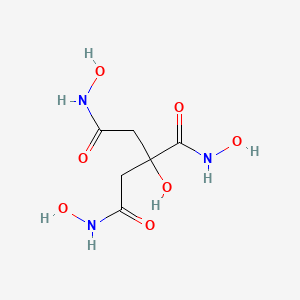
![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
